2-(1,3-Dioxan-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)4-6-9-2-1-3-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGHJWNQBTIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1,3 Dioxan 2 Yl Acetic Acid and Its Precursors
Convergent and Divergent Synthetic Routes to the 1,3-Dioxane (B1201747) Ring System
The construction of the 1,3-dioxane ring is a cornerstone in the synthesis of 2-(1,3-dioxan-2-yl)acetic acid. The 1,3-dioxane moiety serves as a protective group for carbonyl compounds or 1,3-diols and is known for its general stability under basic, reductive, or oxidative conditions. thieme-connect.de Synthetic strategies can be broadly categorized as convergent, where the key fragments are prepared separately and then combined, or divergent, where a common intermediate is used to generate a variety of related structures. rsc.org The formation of the 1,3-dioxane ring itself is most commonly achieved through the reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.org
Acid-Catalyzed Acetalization and Ketalization Protocols for 1,3-Dioxane Formation
The most fundamental and widely employed method for constructing the 1,3-dioxane ring is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,3-diol, such as 1,3-propanediol. organic-chemistry.orggoogle.com This reversible reaction, known as acetalization or ketalization, is typically driven to completion by the removal of water. organic-chemistry.org
A variety of acid catalysts can be employed to promote the reaction by increasing the electrophilicity of the carbonyl carbon. acs.org These include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), as well as Lewis acids. organic-chemistry.orgnih.gov Standard procedures often involve refluxing the reactants in a solvent like toluene (B28343) with a Dean-Stark apparatus to continuously remove the water byproduct. organic-chemistry.org Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org Research has shown that even trace amounts of acid (e.g., 0.1 mol %) can effectively catalyze the reaction without the need for water removal, broadening the substrate scope to include acid-sensitive functional groups. acs.orgnih.govscilit.com
The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack from one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxonium ion, which then undergoes intramolecular cyclization via attack by the second hydroxyl group of the diol chain. Deprotonation of the resulting cyclic oxonium ion yields the stable 1,3-dioxane ring. researchgate.net
| Catalyst | Carbonyl Compound | Diol | Conditions | Yield (%) | Reference |
| 0.1 mol% HCl | Various Aldehydes | 1,3-Propanediol | Methanol (B129727), RT, 30 min | >99 (GC) | nih.gov |
| p-Toluenesulfonic acid (PTSA) | Aldehydes/Ketones | 1,3-Propanediol | Toluene, reflux (Dean-Stark) | High | organic-chemistry.org |
| Iodine (I₂) | Various Aldehydes/Ketones | 1,3-bis(trimethylsiloxy)propane | Aprotic, neutral | 80-97 | organic-chemistry.org |
| Er(OTf)₃ | Acetals/Ketals | Wet Nitromethane | RT | High (for deprotection) | organic-chemistry.org |
Strategic Incorporations of Carbonyl and Carboxylic Acid Derivatives into Dioxane Architectures
In a more strategic approach, the dioxane ring can be formed from precursors that already contain a latent or fully formed side chain. This is particularly relevant for the synthesis of derivatives of this compound. For instance, a synthetic route has been developed for 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives starting from 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one compounds. google.com This process involves an acetalization reaction in the presence of an acid catalyst, effectively transforming the pyranone ring into the desired dioxane structure while preserving the side chain. google.com
Another strategy involves the direct carboxylation of existing organic molecules. While not a direct dioxane formation method, techniques such as palladium(II)-catalyzed carboxylation of C-H bonds in phenylacetic acid derivatives demonstrate the feasibility of introducing carboxyl groups into complex scaffolds, a strategy that could be adapted for dioxane precursors. acs.org These methods highlight the importance of incorporating key functional groups at an early stage to streamline the synthetic pathway to the final product.
Stereocontrolled Approaches in 1,3-Dioxane Construction
Controlling the stereochemistry during the formation of the 1,3-dioxane ring is crucial when chiral or substituted precursors are used. The 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de Due to the shorter C-O bond length compared to C-C bonds, diaxial interactions between substituents can be more significant, leading to a strong thermodynamic preference for substituents to occupy equatorial positions. thieme-connect.deacs.org
This conformational preference can be exploited to achieve diastereoselectivity. For example, the acetalization of meso-2,4-pentanediol with various aldehydes and ketones allows for the investigation of cis-trans isomer ratios, providing insight into the thermodynamic preferences of substituents at the C-2 position. researchgate.net One plausible mechanism for stereoselective formation involves a stepwise process of hemiacetal formation followed by an intramolecular oxa-Michael reaction. researchgate.net By carefully selecting substrates and reaction conditions, it is possible to favor the formation of one diastereomer over another, which is critical in the synthesis of stereochemically defined products such as statins. google.com
| Feature | Description | Implication for Synthesis | Reference |
| Conformation | Prefers a chair-like conformation. | Predictable geometry of substituents. | thieme-connect.de |
| Substituent Preference | Substituents at C-2, C-4, and C-6 strongly prefer the equatorial position to minimize 1,3-diaxial interactions. | Allows for thermodynamic control of stereoisomers. | thieme-connect.deacs.org |
| Anomeric Effect | An exception where certain electronegative substituents (e.g., alkoxy groups) at C-2 may prefer the axial position. | Can influence conformational equilibrium. | thieme-connect.de |
| Stereoselective Reactions | Acetalization of chiral or meso diols can lead to diastereomeric dioxane products. | Enables the synthesis of specific stereoisomers. | researchgate.netresearchgate.net |
Elaboration of the Acetic Acid Side Chain in 1,3-Dioxane Architectures
Once the 1,3-dioxane ring system is established, the focus shifts to the construction and functionalization of the acetic acid side chain at the C-2 position. This typically involves introducing a two-carbon unit with the correct oxidation state or modifying a pre-existing substituent.
Carboxylic Acid Functional Group Introduction from Precursors
The carboxyl group is a key functional group in organic chemistry, and several reliable methods exist for its introduction. lumenlearning.commsu.eduschoolwires.netwikipedia.org These general methods can be applied to precursors built upon the 1,3-dioxane scaffold.
Common strategies to install the acetic acid moiety onto a pre-formed dioxane ring include:
Hydrolysis of Nitriles: A 1,3-dioxane bearing a cyanomethyl group at the C-2 position, i.e., 2-(cyanomethyl)-1,3-dioxane, can be subjected to either acid- or base-catalyzed hydrolysis to yield this compound. This method is effective as the cyanide ion serves as a nucleophilic precursor to the carboxyl group. libretexts.org
Oxidation of Primary Alcohols: Starting with 2-(2-hydroxyethyl)-1,3-dioxane, the primary alcohol can be oxidized using a variety of reagents (e.g., Jones reagent, PCC, PDC) to afford the corresponding carboxylic acid. This is a classic transformation for generating carboxylic acids. libretexts.org
Carboxylation of Organometallic Reagents: A 2-methyl-1,3-dioxane (B3054962) can be deprotonated at the methyl group using a strong base to form an organometallic intermediate. This nucleophilic species can then react with carbon dioxide (an electrophile) in a carboxylation reaction. Subsequent acidic workup yields the desired acetic acid side chain. libretexts.org A related approach involves the use of Grignard reagents, such as (1,3-Dioxan-2-ylethyl)magnesium bromide, which can be synthetically equivalent precursors. hymasynthesis.com
Selective Functionalization of the Methylene (B1212753) Bridge at C-2
Further elaboration of the this compound structure can be achieved by selectively functionalizing the methylene bridge—the -CH₂- group located between the dioxane ring and the carboxyl group. This allows for the introduction of various substituents at the α-position to the carboxyl group.
This functionalization is typically achieved through the formation of an enolate or a related nucleophilic species. The ester derivative of this compound, such as ethyl 2-(1,3-dioxan-2-yl)acetate, is a common starting point. Treatment of this ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures generates the corresponding enolate. This enolate can then be trapped with a range of electrophiles, such as alkyl halides, to introduce substituents on the methylene bridge. This alpha-alkylation is a powerful tool for building molecular complexity on the dioxane scaffold. While specific examples for this exact substrate require targeted literature exploration, the principles of enolate chemistry are well-established for the functionalization of methylene groups adjacent to carbonyls. tum.de
Utilization of 1,3-Dioxane-4,6-diones (e.g., Meldrum's Acid) in Synthesis
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its analogues are highly versatile reagents in organic synthesis due to the high acidity of the C-5 methylene protons and the rigid cyclic structure of the molecule. wikipedia.orgorganic-chemistry.org These characteristics make them excellent substrates for a variety of carbon-carbon bond-forming reactions, which are instrumental in the synthesis of precursors to this compound.
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. wikipedia.org Meldrum's acid is a particularly effective active methylene compound for this transformation. asianpubs.org The reaction typically proceeds via the formation of an enolate from Meldrum's acid, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
In the context of synthesizing precursors for this compound, a plausible synthetic route involves the Knoevenagel condensation of a suitable aldehyde with Meldrum's acid. This reaction would yield an alkylidene derivative of Meldrum's acid, which can then be further transformed. The general mechanism for the Knoevenagel condensation is outlined below:
A general representation of the Knoevenagel condensation mechanism.
The reaction conditions for Knoevenagel condensations involving Meldrum's acid can be varied to optimize yield and selectivity. Catalysts are often employed to facilitate the reaction, with common choices including weak bases like piperidine (B6355638) or pyridine (B92270). asianpubs.org The choice of solvent can also influence the reaction outcome.
A variation of this reaction is the Doebner modification, which utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.org This modification often leads to a condensation product that undergoes subsequent decarboxylation. wikipedia.org
Table 1: Examples of Knoevenagel Condensation Reactions with Meldrum's Acid
| Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |
| Benzaldehyde | Piperidine | Ethanol | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | asianpubs.org |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | wikipedia.org |
| Various aryl aldehydes | (PhNH₃)₂CuCl₄ | Ethanol | 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones | mdpi.com |
Decarboxylative Transformations from Dioxinone Precursors
Following the formation of an alkylidene or acylated Meldrum's acid derivative, a decarboxylation step is often necessary to arrive at the desired acetic acid moiety. The 1,3-dioxane-4,6-dione (B14002328) structure is prone to thermal or acid/base-catalyzed ring-opening and decarboxylation.
Heating derivatives of Meldrum's acid can lead to the loss of acetone (B3395972) and carbon dioxide, generating highly reactive ketene (B1206846) intermediates. chemicalbook.com These intermediates can then be trapped with various nucleophiles. For the synthesis of this compound, a precursor derived from a Knoevenagel condensation would need to undergo a reduction of the double bond followed by a selective hydrolysis and decarboxylation sequence.
Alternatively, the Doebner modification of the Knoevenagel condensation can directly lead to a decarboxylated product. wikipedia.org In this approach, the condensation of an appropriate aldehyde with a malonic acid derivative in the presence of pyridine results in the formation of an α,β-unsaturated carboxylic acid.
Another relevant transformation is the decarboxylative alkylation of malonic acid derivatives. nih.gov This type of reaction involves the generation of a carbanion from a malonic ester, which is then alkylated. A subsequent hydrolysis and decarboxylation step yields the desired carboxylic acid. While not directly starting from a dioxinone, this strategy highlights the importance of decarboxylation in the synthesis of substituted acetic acids.
Process Intensification and Scalability in 1,3-Dioxane Acetic Acid Production
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification and scalability. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com For the production of this compound, several aspects of the synthesis can be optimized for large-scale manufacturing.
Key considerations for process intensification include:
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages, including improved heat and mass transfer, enhanced safety, and better reproducibility. unito.itcetjournal.it For the synthesis of this compound, the acetalization step, Knoevenagel condensation, and subsequent transformations could potentially be carried out in a continuous flow setup.
Catalyst Optimization: The choice of catalyst is crucial for both the efficiency and the environmental impact of the process. For the Knoevenagel condensation, exploring solid-supported catalysts or recyclable organocatalysts could simplify purification and reduce waste.
Solvent Selection: Minimizing the use of hazardous organic solvents is a key goal of green chemistry. Investigating the use of greener solvents or even solvent-free conditions for the synthetic steps would improve the sustainability of the process.
Downstream Processing: The purification of the final product and intermediates is a critical aspect of scalability. Developing efficient extraction, crystallization, or distillation methods is essential for obtaining a high-purity product in a cost-effective manner.
The scalability of the synthesis of this compound will depend on factors such as the availability and cost of starting materials, the robustness of the chemical transformations, and the efficiency of the purification procedures. A thorough process hazard analysis is also essential to ensure safe operation on a larger scale.
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Often limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |
| Safety | Higher risk due to large volumes of reactants | Intrinsically safer due to smaller reaction volumes |
| Scalability | Often requires redesign of equipment | Scaled by running for longer times or in parallel |
| Reproducibility | Can be variable between batches | Generally high and consistent |
Mechanistic Organic Chemistry of 2 1,3 Dioxan 2 Yl Acetic Acid Transformations
Reactivity and Stability of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, a cyclic acetal (B89532), generally exhibits considerable stability under basic, reductive, and oxidative conditions. thieme-connect.de This stability makes it a valuable protecting group for carbonyl compounds and 1,3-diols in multistep syntheses. thieme-connect.de However, the ring is susceptible to cleavage under acidic conditions, a characteristic that is fundamental to its use as a protecting group.
The formation of the 1,3-dioxane ring is an acid-catalyzed process involving the reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol. organic-chemistry.org The mechanism, a nucleophilic addition-elimination, is reversible.
Ring-Closing Mechanism (Acetal Formation):
Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of the precursor aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: One of the hydroxyl groups of the 1,3-diol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the diol.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the remaining hydroxyl group attacks the resulting carbocation, closing the ring.
Deprotonation: The protonated ether oxygen of the dioxane ring is deprotonated to regenerate the acid catalyst and yield the 1,3-dioxane.
The continuous removal of water, often by azeotropic distillation using a Dean-Stark apparatus, drives the equilibrium towards the formation of the cyclic acetal. organic-chemistry.org
Ring-Opening Mechanism (Acetal Hydrolysis): The ring-opening is the reverse of the ring-closing mechanism and is also acid-catalyzed.
Protonation of a ring oxygen: An acid catalyst protonates one of the oxygen atoms within the 1,3-dioxane ring.
Ring opening: The protonated ring opens to form a resonance-stabilized carbocation and a hydroxyl group.
Nucleophilic attack by water: A water molecule attacks the carbocation.
Proton transfer and elimination: A series of proton transfers and the elimination of the 1,3-diol regenerates the carbonyl compound and the diol.
The cationic ring-opening polymerization of acetals like 1,3-dioxane is also a known process, which can be prone to cyclization of the resulting polymer chains. rsc.orgresearchgate.net Reductive cleavage of 1,3-dioxanes can also be achieved using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl3), which proceeds via the formation of an oxocarbonium ion intermediate. cdnsciencepub.com
Similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces distinct stereoelectronic effects. The C-O bonds are shorter than C-C bonds, leading to more significant 1,3-diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position have a strong preference for the equatorial position to avoid these interactions. thieme-connect.de
A key stereoelectronic phenomenon governing the conformation of substituted 1,3-dioxanes is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the potential for steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the axial C-X bond (where X is the electronegative substituent). acs.orgresearchgate.net For 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by this anomeric effect. thieme-connect.de The interplay of these steric and stereoelectronic effects dictates the conformational equilibrium of the 1,3-dioxane ring. acs.orgresearchgate.net
| Feature | Description |
| Preferred Conformation | Chair-like |
| C2 Substituent Preference | Generally equatorial to avoid 1,3-diaxial strain |
| Anomeric Effect | Axial preference for electronegative C2 substituents due to stabilizing n → σ* interactions |
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group of 2-(1,3-Dioxan-2-yl)acetic acid exhibits the characteristic reactivity of alkanoic acids, participating in a variety of transformations such as esterification, amidation, and nucleophilic acyl substitution.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgopenstax.org The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Mechanism of Fischer Esterification:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by a strong acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: A water molecule is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. openstax.org
Alternative esterification methods that can be employed under milder conditions include reactions involving activating agents. rug.nl
Amidation: The formation of an amide from the carboxylic acid and an amine is typically not achieved by direct heating, as the basic amine would deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated". This is commonly done using a coupling agent such as a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC). openstax.orgkhanacademy.org
Mechanism of DCC-Mediated Amidation:
Activation of the carboxylic acid: The carboxylic acid adds to the C=N double bond of DCC to form a highly reactive O-acylisourea intermediate, which is a good leaving group.
Nucleophilic attack: The amine then attacks the carbonyl carbon of this activated intermediate.
Rearrangement and elimination: The tetrahedral intermediate collapses, and the dicyclohexylurea leaving group is eliminated, forming the amide. khanacademy.org
These reactions allow for the conversion of the carboxylic acid moiety of this compound into a wide range of ester and amide derivatives. nih.govresearchgate.net
| Reaction | Reagents | Key Mechanistic Feature |
| Fischer Esterification | Alcohol, Acid Catalyst | Acid-catalyzed nucleophilic acyl substitution |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Activation of the carboxylic acid to form a good leaving group |
The acetic acid side chain can undergo both oxidation and reduction, although the carboxylic acid group is at a relatively high oxidation state.
Oxidation: Further oxidation of the carboxylic acid group is harsh and can lead to the removal of the carboxyl carbon as carbon dioxide (decarboxylation). msu.edu The oxidation of alkyl chains attached to aromatic rings to form carboxylic acids is a common transformation, but the reverse is not synthetically straightforward. youtube.com Advanced oxidation processes can lead to the degradation of similar structures, forming smaller organic acids. nih.gov
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reduction is a nucleophilic acyl substitution where a hydride ion (H-) effectively replaces the -OH group.
Mechanism of LiAlH4 Reduction:
Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate.
Nucleophilic acyl substitution: A hydride ion from AlH3 (formed in situ) attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating an oxygen atom (as part of a metal alkoxide complex) to form an aldehyde.
Nucleophilic addition: The aldehyde is immediately reduced by another equivalent of the hydride reagent to form a primary alcohol upon workup. libretexts.org
The aldehyde intermediate is more reactive than the starting carboxylic acid and is therefore not isolated. libretexts.org
General Mechanism:
Activation (optional but common): The -OH group is converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl2) converts the carboxylic acid to an acyl chloride.
Nucleophilic addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. libretexts.orglibretexts.org
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl halide > Acid anhydride (B1165640) > Thioester > Ester > Amide. khanacademy.org This trend is primarily dictated by the leaving group's ability, with weaker bases being better leaving groups. libretexts.org
Reaction Kinetics and Mechanistic Studies
The study of reaction kinetics and mechanisms for transformations involving this compound primarily revolves around the chemistry of the cyclic acetal functional group. The stability and reactivity of the 1,3-dioxan ring are central to understanding its transformation pathways. Mechanistic studies often focus on the cleavage of the acetal C-O bonds, which can be initiated under various conditions, particularly with acid catalysis nih.govaablocks.comnih.gov. The kinetics of these reactions are dictated by factors such as the concentration of reactants and catalysts, temperature, and the solvent system used rsc.org.
Acid-Catalyzed Reactions and their Kinetic Analysis
Acid-catalyzed hydrolysis is a fundamental reaction of this compound, leading to the opening of the dioxan ring. This process is crucial for both the degradation of the compound and its use as a protecting group in synthesis chemistrysteps.com. The reaction is reversible, and to drive it towards hydrolysis, a large excess of water is typically used chemistrysteps.com.
The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through several key steps chemistrysteps.comgla.ac.uk:
Protonation: The reaction initiates with the rapid and reversible protonation of one of the oxygen atoms in the dioxan ring by an acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol).
Formation of an Oxocarbenium Ion: The C-O bond cleaves, and the leaving group departs. This is typically the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate researchgate.net.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
Further Hydrolysis: The hemiacetal can then undergo a similar series of acid-catalyzed steps to yield the final products: an aldehyde (or ketone) and a diol.
Kinetic analyses of acetal hydrolysis show that the rate of the reaction is dependent on the concentration of the acid catalyst rsc.org. The stability of the intermediate carbocation significantly influences the reaction rate; substituents that stabilize this positive charge will accelerate the hydrolysis researchgate.net. Stereoelectronic effects also play a major role in the hydrolysis of cyclic acetals, influencing the conformation required for efficient cleavage cdnsciencepub.com.
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Intermediate/Product | Kinetic Relevance |
|---|---|---|---|
| 1 | Protonation of a ring oxygen | Protonated Dioxan | Fast, reversible equilibrium |
| 2 | C-O bond cleavage | Resonance-stabilized oxocarbenium ion | Slow, rate-determining step researchgate.net |
| 3 | Attack by water | Protonated hemiacetal | Fast |
Base-Mediated Transformations and Reaction Rate Dependence
In contrast to their lability in acidic media, acetals like the 1,3-dioxan ring are generally stable under neutral and basic conditions chemistrysteps.com. Consequently, base-mediated transformations of this compound typically involve the carboxylic acid moiety rather than the acetal.
The primary reaction in the presence of a base is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This is a standard acid-base reaction. The rate of this deprotonation is typically very fast.
While the acetal itself is base-stable, strong bases could potentially be used to induce other transformations on the molecule, such as in condensation reactions where the α-carbon of the acetic acid group is deprotonated to form an enolate nih.gov. However, the most common base-mediated reaction is simple deprotonation. The reaction rate's dependence is directly related to the concentration and strength of the base. For instance, the hydrolysis of certain β-lactones under basic conditions has been studied, demonstrating that a hydroxide ion donor can initiate the reaction nih.gov.
Table 2: Base-Mediated Deprotonation of this compound
| Base Concentration | Reaction | Rate Dependence |
|---|---|---|
| Low | Equilibrium between acid and carboxylate | Dependent on pKa of the acid and pKb of the base |
Role of Specific Reagents and Catalysts in Reaction Pathways
The choice of reagents and catalysts is critical in directing the transformation of this compound along specific reaction pathways.
Acid Catalysts: For acetal hydrolysis or formation, non-nucleophilic strong acids are preferred to avoid side reactions google.com. Common catalysts include:
Sulfonic acids: p-Toluenesulfonic acid (p-TsOH), methanesulfonic acid, and camphor sulfonic acid are frequently used google.comresearchgate.net.
Inorganic acids: Sulfuric acid and phosphoric acid are effective, provided the anion is non-nucleophilic google.com.
Acidic ion exchangers: Solid-phase catalysts like Dowex resins can be used, which simplifies catalyst removal after the reaction google.com. The molar ratio of the acid catalyst to the substrate is typically low, often in the range of 0.001:1 to 0.05:1 google.com. The rate of acid-catalyzed ester hydrolysis is influenced by both inductive and steric effects of substituents researchgate.net.
Base Reagents: In base-mediated reactions, the base's primary role is deprotonation of the carboxylic acid. Common bases include hydroxides (NaOH, KOH) and carbonates (K₂CO₃). In organic synthesis, non-nucleophilic bases like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) might be used to facilitate reactions such as esterification of the carboxyl group via an acid chloride intermediate google.com.
Other Catalytic Systems: Modern organic synthesis employs a wide range of catalysts for specific transformations. For instance, palladium catalysts are instrumental in cross-coupling reactions aablocks.com. While direct application to this compound is not detailed, one could envision converting the carboxylic acid to a suitable derivative that could participate in a Pd-catalyzed Catellani-type reaction for further functionalization aablocks.com. The formation of the resonance-stabilized carboxonium ion is the rate-determining step in acetal hydrolysis, meaning the structure of the starting material will influence the reaction kinetics researchgate.net.
Table 3: Selected Reagents/Catalysts and Their Functions
| Catalyst/Reagent | Reaction Type | Role |
|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Acetal Hydrolysis/Formation | Proton source to activate an oxygen atom google.com |
| Sulfuric Acid (H₂SO₄) | Acetal Hydrolysis | Strong acid catalyst google.com |
| Sodium Hydroxide (NaOH) | Deprotonation | Provides hydroxide ions to abstract the acidic proton |
| Triethylamine (Et₃N) | Esterification (via acid chloride) | Acts as a non-nucleophilic base to neutralize HCl produced google.com |
Transition State Analysis and Reaction Energetics
The energetic landscape of a reaction determines its rate and mechanism. For the acid-catalyzed hydrolysis of this compound, transition state analysis provides insight into the key bond-breaking and bond-forming events.
The rate-determining step is the cleavage of the protonated acetal to form the oxocarbenium ion researchgate.net. Theoretical and experimental studies on acetal hydrolysis indicate that the transition state for this step is "late," meaning its structure and energy level are closer to those of the high-energy oxocarbenium ion intermediate than to the protonated acetal starting material cdnsciencepub.com. This implies that a significant degree of C-O bond cleavage has occurred in the transition state.
Table 4: Energetic Profile of Acid-Catalyzed Acetal Hydrolysis
| Reaction Coordinate Step | Relative Energy | Description |
|---|---|---|
| Acetal + H⁺ | Low | Starting materials |
| Protonated Acetal | Intermediate | Rapidly formed intermediate |
| Transition State 1 (TS1) | High | Highest energy point; late transition state resembling the oxocarbenium ion cdnsciencepub.com |
| Oxocarbenium Ion + Alcohol | Intermediate | High-energy intermediate cdnsciencepub.com |
Derivatization Strategies and Functional Group Interconversions of 2 1,3 Dioxan 2 Yl Acetic Acid
Selective Derivatization of the Carboxylic Acid Functionality: Esters, Amides, and Anhydrides
The carboxylic acid group is the most readily derivatized functionality in 2-(1,3-dioxan-2-yl)acetic acid. Standard protocols can be employed to convert it into a variety of acyl derivatives, including esters, amides, and anhydrides, without affecting the integrity of the 1,3-dioxane (B1201747) ring, which is stable to most conditions that are not strongly acidic. organic-chemistry.org
Esters
Esterification is a common transformation, often pursued to protect the carboxylic acid, modify the molecule's solubility, or prepare it for subsequent reactions like Claisen condensations. gcms.cz The most straightforward method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orglibretexts.org The reaction is reversible, and water is typically removed to drive the equilibrium towards the product. libretexts.org
Alternatively, alkyl esters can be synthesized under milder conditions by reacting the carboxylate salt of the acid with an alkyl halide. For more sensitive substrates or to achieve higher yields, coupling agents that activate the carboxylic acid are employed. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and dicyclohexylcarbodiimide (B1669883) (DCC) facilitate ester formation by creating a highly reactive acyl intermediate. colostate.edumedcraveonline.com
| Method | Reagents | Conditions | Description |
| Fischer-Speier Esterification | Alcohol (R'-OH), cat. H₂SO₄ or HCl | Heat, often with water removal | A classic, equilibrium-driven process suitable for simple alcohols. libretexts.orglibretexts.org |
| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Alkyl Halide (R'-X) | Aprotic solvent (e.g., DMF) | Sₙ2 reaction that avoids acidic conditions, useful for acid-sensitive substrates. |
| Carbodiimide Coupling | Alcohol (R'-OH), DCC or EDC, cat. DMAP | Aprotic solvent (e.g., CH₂Cl₂) | Forms a reactive O-acylisourea intermediate for efficient esterification under mild conditions. medcraveonline.com |
| Acid Anhydride (B1165640) Method | Alcohol (R'-OH) or Phenol, Acid Anhydride | Heat, optional base catalyst | Slower than using acyl chlorides but effective; the reaction with phenols may require prior formation of the more reactive phenoxide ion. libretexts.org |
Amides
Amide bond formation is a cornerstone of organic and medicinal chemistry. sphinxsai.com The direct reaction of this compound with an amine is generally not feasible without activation. libretexts.org The most prevalent method involves the use of peptide coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. fishersci.co.ukorganic-chemistry.org A wide array of such reagents is available, allowing chemists to optimize for yield, reaction time, and suppression of side reactions like racemization. fishersci.co.uk
Common strategies include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk
Uronium/Guanidinium Salts : Reagents such as HATU, HBTU, and PyBOP are highly efficient and lead to high yields with short reaction times, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). fishersci.co.ukorganic-chemistry.org
Acyl Halide Formation : A more traditional, two-step approach involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine, often under Schotten-Baumann conditions. fishersci.co.uk
| Reagent Class | Examples | Description |
| Carbodiimides | DCC, DIC, EDC | Form highly reactive O-acylisourea intermediates; widely used due to efficiency and moderate cost. fishersci.co.uk |
| Uronium Salts | HATU, HBTU, HCTU, TBTU | Among the most effective coupling agents, known for rapid reaction times and high yields. fishersci.co.uk |
| Phosphonium Salts | PyBOP, BOP | Similar in efficacy to uronium salts, activating the carboxyl group for amidation. fishersci.co.uk |
| Acyl Halogenating Agents | Thionyl Chloride, Oxalyl Chloride | Convert the carboxylic acid to a highly reactive acyl chloride intermediate for subsequent reaction with an amine. |
Anhydrides
Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, though this typically requires harsh conditions. More commonly, mixed anhydrides are prepared as reactive intermediates for further transformations, such as amide synthesis. A mixed anhydride can be generated by reacting this compound with an acyl chloride, such as pivaloyl chloride, in the presence of a base. These intermediates are generally not isolated and are used in situ.
Chemical Modifications and Functionalization at the 1,3-Dioxane Ring
The 1,3-dioxane ring is a cyclic acetal (B89532), a functional group primarily used as a protecting group for 1,3-diols or, in this case, a masked aldehyde. organic-chemistry.orgnih.gov Its reactivity is characterized by general stability towards bases, nucleophiles, and mild oxidizing/reducing agents, but sensitivity to acidic conditions. organic-chemistry.org
The most significant reaction involving the dioxane ring is its hydrolytic cleavage. Treatment with aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water efficiently deprotects the ring, revealing a β-formyl acetic acid derivative. This transformation unmasks a reactive aldehyde functionality, which can then participate in a wide array of subsequent reactions, such as oxidations, reductions, reductive aminations, or Wittig reactions.
Direct functionalization of the unsubstituted 1,3-dioxane ring of this compound is not common. However, in derivatives where the dioxane ring itself bears substituents, further chemistry can be explored. For instance, research into statin synthesis has involved derivatives such as 2-(6-substituted-1,3-dioxan-4-yl)acetic acid. google.com In these systems, the substituents on the ring (at the C4 and C6 positions) are manipulated, while the dioxane structure serves to control the stereochemistry of the side chain. google.com
| Reaction Type | Reagents and Conditions | Outcome |
| Acetal Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄, p-TsOH) in a solvent like acetone (B3395972) or THF. | Cleavage of the 1,3-dioxane ring to unmask the aldehyde functionality. organic-chemistry.orgacademie-sciences.fr |
| Transacetalization | Acetone, acid catalyst. | Exchange of the diol protecting group, often used as a method of deprotection. organic-chemistry.org |
| Ring Modification (on substituted analogs) | Varies depending on the substituent. | In substituted dioxanes, functional groups on the ring can be modified (e.g., conversion of an acyloxy group to a hydroxyl group via solvolysis). google.com |
Introduction of Chirality and Stereochemical Control in Derivatization Processes
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for pharmaceuticals and biologically active molecules. The derivatization of this compound offers several opportunities for the introduction and control of chirality.
One primary strategy is to construct the 1,3-dioxane ring from a chiral, non-racemic 1,3-diol. This imparts chirality onto the molecule from the outset. The resulting chiral acetal can then serve as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions at the acetic acid side chain or other parts of the molecule. The rigid, chair-like conformation of the dioxane ring often leads to a highly predictable facial bias for approaching reagents. researchgate.net
Furthermore, in substituted dioxane systems, such as the intermediates used in statin synthesis, the existing stereocenters on the ring dictate the stereochemistry of newly formed centers. google.com The synthesis of specific diastereomers of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid highlights the high level of stereocontrol achievable. google.com
Another approach involves the derivatization of the carboxylic acid with a chiral resolving agent. By reacting the racemic acid with a chiral alcohol or amine, a mixture of diastereomers is formed. wikipedia.org These diastereomers possess different physical properties and can often be separated by chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield the desired enantiomer of the derivatized acid. While often used for analytical purposes to determine enantiomeric excess, this method can also be applied to preparative-scale chiral resolution. wikipedia.org
| Strategy | Description | Example |
| Use of Chiral Building Blocks | The 1,3-dioxane ring is formed using an enantiomerically pure 1,3-diol. The inherent chirality of the resulting molecule can direct subsequent stereoselective reactions. nih.gov | Reaction of the corresponding aldehyde with (2R,4R)-pentane-2,4-diol to create a chiral acetal. |
| Diastereoselective Reactions | Existing stereocenters on a substituted dioxane ring control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. | The selective synthesis of intermediates for statins, where the ring's stereochemistry governs the side chain configuration. google.com |
| Chiral Derivatizing Agents (CDAs) | The racemic carboxylic acid is reacted with an enantiomerically pure alcohol or amine to form separable diastereomers. wikipedia.org | Esterification with a chiral alcohol like (-)-menthol, followed by chromatographic separation of the resulting diastereomeric esters. |
| Asymmetric Catalysis | A reaction on a derivative of this compound is carried out using a chiral catalyst to induce enantioselectivity. | Asymmetric hydrogenation of a double bond introduced into the side chain of an ester derivative. |
Generation of Complex Molecules and Advanced Chemical Scaffolds through Derivatization
The true synthetic utility of this compound and its derivatives is demonstrated by their application as synthons for complex molecules and advanced chemical scaffolds. lkouniv.ac.in The dual functionality—a modifiable carboxyl group and a masked aldehyde—makes it a valuable C₄ building block.
A prominent example of its application is in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Derivatives of this compound that possess specific stereochemistry and substitution on the dioxane ring are crucial intermediates for the side chains of several blockbuster statin drugs, such as Rosuvastatin (ZD-4522). google.com In these syntheses, the dioxane ring serves as a rigid template to establish the correct stereochemistry of multiple chiral centers. The acetic acid portion is elongated, and after other key fragments of the molecule are assembled, the dioxane is cleaved under acidic conditions to reveal the aldehyde, which is then converted to the δ-hydroxy group of the final active compound. google.com
Beyond this specific application, the derivatized forms of this compound can be used to generate diverse molecular scaffolds:
Heterocycle Synthesis : The unmasked β-formyl acetic acid derivative is a precursor for various heterocycles. For example, condensation with hydrazines can yield pyrazoles, while reaction with ureas or thioureas can lead to pyrimidines.
Polyketide Synthesis : The ester derivatives can be used in iterative chain-elongation sequences, such as aldol (B89426) or Claisen reactions, which are fundamental to the synthesis of polyketide natural products.
Spirocyclic Systems : The dioxane ring can be part of a more elaborate structure that, upon derivatization, leads to the formation of spirocyclic compounds, which are of increasing interest in medicinal chemistry. researchgate.net
By strategically employing the derivatization techniques discussed—esterification, amidation, stereocontrolled reactions, and ring-opening—chemists can leverage this compound as a versatile platform to construct molecules with significant structural complexity and biological relevance. northwestern.edu
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of adjacent protons. For 2-(1,3-Dioxan-2-yl)acetic acid, five distinct signals are predicted.
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm.
Acetal (B89532) Methine Proton (-O-CH-O-): This proton at the C2 position of the dioxane ring is expected to appear as a triplet, due to coupling with the adjacent α-CH₂ group. Its position is anticipated around 4.8-5.2 ppm.
Axial and Equatorial Protons at C4/C6 (-O-CH₂-): The two axial and two equatorial protons on the carbons adjacent to the oxygen atoms are diastereotopic and would be expected to show complex multiplets, typically in the range of 3.7-4.2 ppm.
Protons at C5 (-CH₂-): The protons on the central carbon of the propane-1,3-diol fragment of the ring are also expected to produce a complex multiplet, further upfield around 1.3-2.1 ppm.
Alpha-Methylene Protons (-CH₂-COOH): These protons, adjacent to both the dioxane ring and the carbonyl group, are predicted to appear as a doublet around 2.7-2.9 ppm, split by the acetal methine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -O-CH-O- (C2-H) | 4.8 - 5.2 | Triplet | 1H |
| -O-CH₂- (C4/C6-H) | 3.7 - 4.2 | Multiplet | 4H |
| -CH₂- (C5-H) | 1.3 - 2.1 | Multiplet | 2H |
| -CH₂-COOH | 2.7 - 2.9 | Doublet | 2H |
¹³C NMR Spectroscopy ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. Due to the molecular symmetry of the dioxane ring, four distinct carbon signals are expected for this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted δ (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 175 |
| -O-CH-O- (Acetal C2) | 98 - 104 |
| -O-CH₂- (C4/C6) | 65 - 70 |
| -CH₂-COOH (Alpha-Carbon) | 40 - 45 |
| -CH₂- (C5) | 25 - 30 |
2D-NMR Spectroscopy Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the C2-H and the α-CH₂ protons, as well as couplings between the protons on the C4, C5, and C6 positions of the dioxane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. The technique ionizes the molecule and measures the mass-to-charge ratio (m/z) of the resulting ion with very high accuracy.
For this compound (Molecular Formula: C₆H₁₀O₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, with a measured m/z value that matches the calculated value to within a few parts per million (ppm).
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₆H₁₀O₄ | 146.05791 |
| [M+H]⁺ | C₆H₁₁O₄⁺ | 147.06519 |
| [M+Na]⁺ | C₆H₁₀O₄Na⁺ | 169.04713 |
| [M-H]⁻ | C₆H₉O₄⁻ | 145.04954 |
Fragmentation Pathway Analysis Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion, providing insight into the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion could involve the initial loss of water (H₂O, 18.01 Da) or the loss of the elements of formic acid (CH₂O₂, 46.01 Da) from the carboxylic acid group. Another key fragmentation would be the cleavage of the dioxane ring, potentially leading to the loss of propane-1,3-diol (C₃H₈O₂, 76.05 Da) or other characteristic neutral fragments.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.
FT-IR Spectroscopy FT-IR is particularly sensitive to polar bonds and is excellent for identifying key functional groups. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the acetal moieties.
Raman Spectroscopy Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. It would be useful for observing the C-C backbone and symmetric stretching modes that might be weak in the IR spectrum.
Table 4: Predicted FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong |
| C-O Stretch | Acetal & Acid | 1050 - 1150 | Strong |
| O-H Bend | Carboxylic Acid | 1380 - 1440 | Medium |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For this compound, a single-crystal X-ray diffraction study would provide:
Unambiguous Confirmation: Absolute proof of the molecular structure.
Conformational Analysis: The preferred conformation of the 1,3-dioxane (B1201747) ring (e.g., chair, boat, or twist-boat) in the solid state.
Intermolecular Interactions: A detailed view of the hydrogen-bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state.
Packing Arrangement: Information on how the molecules are arranged in the crystal lattice.
A search of crystallographic databases did not yield a public-domain crystal structure for this compound. If a study were to be conducted, the resulting data would include the crystal system, space group, and unit cell dimensions.
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC) HPLC is the premier technique for the analysis and purification of non-volatile, polar compounds like carboxylic acids. A reversed-phase HPLC method would be most suitable for this compound.
Stationary Phase: A C18 or C8 silica (B1680970) column would provide good retention and separation based on polarity.
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed.
Detection: A UV detector set to a low wavelength (~210 nm) would detect the carboxylic acid chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could also be used for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a high-resolution separation technique coupled with a powerful detection method, ideal for volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, derivatization would be necessary to increase its volatility. A common approach is esterification to form a methyl or ethyl ester, which can then be readily analyzed by GC-MS to confirm the identity and assess the purity of the original acid.
Computational Chemistry and Theoretical Modeling of 2 1,3 Dioxan 2 Yl Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Properties, Molecular Orbitals, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For 2-(1,3-dioxan-2-yl)acetic acid, DFT calculations would be instrumental in determining key electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately. mdpi.com
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and dioxane ring, indicating regions susceptible to electrophilic attack, and positive potential around the acidic proton.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (a.u.) | Significance |
| HOMO Energy | -0.25 | Electron-donating capability |
| LUMO Energy | +0.05 | Electron-accepting capability |
| HOMO-LUMO Gap | 0.30 | Chemical reactivity and stability |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the 1,3-dioxane (B1201747) ring and the rotatable bond connecting it to the acetic acid moiety suggest that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how that structure influences its properties.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
NMR Spectroscopy: By calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. ucm.cl These theoretical predictions, when compared to experimental data, can help in the structural elucidation of the molecule. ucm.cl
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental IR data to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and the C-O stretches of the dioxane ring.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with solvent molecules and with each other. researchgate.net An MD simulation of this compound in a solvent, such as water, would provide insights into how the solvent influences its conformation and dynamics.
These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as between the ether oxygens of the dioxane ring and water. Understanding these intermolecular interactions is key to comprehending the solubility and solution-phase behavior of the compound.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov While a QSAR study would require a dataset of related compounds with measured reactivity data, one could envision how this compound might be included in such an analysis.
Molecular descriptors for this compound, such as its lipophilicity (LogP), molar refractivity, and various electronic and steric parameters, would be calculated. mdpi.com These descriptors would then be used in statistical models to correlate the structural features with a specific chemical reaction rate or equilibrium constant. chalcogen.ro For instance, a QSAR model could be developed to predict the acidity (pKa) of a series of substituted dioxanyl acetic acids based on their computed electronic properties. rutgers.edu
Applications As a Synthetic Building Block and Reagent in Organic Synthesis
Role in the Construction of Diverse Complex Organic Molecules
The utility of 2-(1,3-dioxan-2-yl)acetic acid derivatives as key intermediates is prominently highlighted in the synthesis of complex pharmaceuticals, particularly in the class of cholesterol-lowering drugs known as statins. rsc.org These drugs are characterized by a substituted pyrrole (B145914) or pyrimidine (B1678525) core and a chiral side chain, the synthesis of which often employs dioxanylacetic acid synthons.
A pivotal intermediate in the preparation of various statins is the tert-butyl ester of 2-(6-hydroxymethyl-1,3-dioxane-4-yl)acetic acid. rsc.org This compound serves as a precursor to the characteristic dihydroxy heptenoic acid side chain found in several blockbuster drugs. For instance, this building block is instrumental in the synthesis of Rosuvastatin (ZD-4522) and Atorvastatin. rsc.orgnih.gov The use of this pre-formed, protected side-chain synthon streamlines the synthesis of these complex molecules, avoiding potential issues with stereocontrol and functional group compatibility that might arise from building the side chain in a stepwise fashion on the heterocyclic core.
The advantage of using these crystalline dioxane derivatives lies in the ability to obtain intermediates with high chemical and stereochemical purity, which is a critical requirement for pharmaceutical applications. rsc.org
Table 1: Application of this compound Derivatives in Statin Synthesis
| Derivative Name | Role in Synthesis | Target Molecule (Example) |
|---|---|---|
| tert-butyl ester of 2-(6-hydroxymethyl-1,3-dioxane-4-yl)acetic acid | Key intermediate for the dihydroxy acid side chain | Rosuvastatin, Atorvastatin |
| (4R,6S)-2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative | Chiral building block to establish correct stereochemistry | HMG-CoA Reductase Inhibitors |
Contribution to Heterocyclic Chemistry and the Formation of Novel Ring Systems
While acetic acid derivatives are widely used in the synthesis of heterocyclic compounds, specific examples detailing the use of this compound as a direct precursor for the formation of novel ring systems through intramolecular cyclization are not extensively documented in the reviewed scientific literature. General strategies for heterocycle synthesis often involve cascade reactions or multicomponent reactions which, in principle, could utilize this building block, but specific applications are not readily apparent. rsc.orgarabjchem.org
Utilization in Tandem Reactions and Cascade Processes for Enhanced Synthetic Efficiency
Tandem and cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single operation without isolating intermediates. rsc.org These processes are valued for their atom economy and reduction of waste. However, the application of this compound or its derivatives in such tandem or cascade sequences is not prominently featured in the surveyed chemical literature. While its incorporation into complex molecules like statins involves multiple synthetic steps, these are generally described as sequential transformations rather than integrated cascade processes.
Precursor to Chiral Intermediates and Auxiliaries for Asymmetric Synthesis
The most significant application of this compound derivatives is as precursors to crucial chiral intermediates in asymmetric synthesis. rsc.org This is particularly evident in the synthesis of statins, where the biological activity is highly dependent on the precise stereochemistry of the side chain. nih.gov
The synthesis of therapeutically active statins requires the specific (4R,6S) stereoisomer of the 2-(6-substituted-1,3-dioxane-4-yl)acetic acid side chain. rsc.org This chiral building block is often prepared from stereochemically defined starting materials from the chiral pool, such as 6-substituted-2,4,6-trideoxy-D-erythrohexose. rsc.org By using a precursor where the stereocenters are already set, the synthesis avoids the difficult and often low-yielding steps of separating enantiomers or diastereomers later in the sequence. This substrate-controlled approach ensures that the desired chirality is incorporated early and maintained throughout the synthesis.
The dioxane ring in this context not only acts as a protecting group but also provides a rigid conformational scaffold that helps to control the stereochemical outcome of subsequent reactions. This pre-installed chirality makes these derivatives highly valuable intermediates for the efficient and stereocontrolled synthesis of complex, biologically active molecules.
Table 2: Chiral Derivatives and Their Synthetic Importance
| Chiral Intermediate | Stereochemistry | Significance |
|---|---|---|
| (4R,6S)-2-(6-substituted-1,3-dioxane-4-yl)acetic acid | 4R, 6S | Essential for the synthesis of the biologically active enantiomer of statins. rsc.org |
| 6-substituted-2,4,6-trideoxy-D-erythrohexose | D-erythro | A chiral pool starting material used to prepare the required (4R,6S) dioxane intermediate. rsc.org |
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Processes for Sustainable Synthesis of 1,3-Dioxane (B1201747) Derivatives
The pursuit of sustainable chemical synthesis has driven research towards developing novel catalysts that are efficient, reusable, and operate under mild conditions, aligning with the principles of green chemistry. researchgate.net For the synthesis of 1,3-dioxane derivatives, this involves moving away from traditional corrosive or stoichiometric acid catalysts towards more environmentally benign alternatives.
A significant area of development is the use of solid acid catalysts. For instance, mesoporous materials like ZnAlMCM-41 have been shown to be highly effective and reusable catalysts for the Prins cyclization, a key reaction for forming the 1,3-dioxane ring. rsc.org These catalysts offer high selectivity and exceptional catalytic activity compared to conventional microporous zeolites, and their recyclability is a critical feature for practical, sustainable applications. researchgate.netrsc.org Another approach involves the use of heteropolyacid salts, which also serve as efficient and reusable catalysts for the synthesis of 1,3-dioxane derivatives from styrenes and formalin. thieme-connect.com
Recent efforts have also focused on metal-free catalytic systems. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can catalyze the formation of 1,3-dioxane derivatives from aromatic alkynes and paraformaldehyde at room temperature in an atom-economic fashion. thieme-connect.com Furthermore, the development of catalytic systems that avoid toxic reagents and operate under solvent-free conditions represents a major goal in this field. researchgate.net These innovative catalytic strategies are crucial for reducing the environmental impact of chemical manufacturing and are central to the future of sustainable organic synthesis. researchgate.net
Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Homogeneous Acids | p-Toluenesulfonic acid, Sulfuric acid | Low cost, high activity | Corrosive, difficult to separate/reuse, waste generation |
| Solid Acid Catalysts | ZnAlMCM-41, Heteropolyacid salts, Montmorillonite K10 | Reusable, non-corrosive, easy separation, high selectivity rsc.orgnih.gov | Higher initial cost, potential for leaching |
| Metal-Free Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O) | Atom-economic, mild reaction conditions thieme-connect.com | Stoichiometric amounts may be required, moisture sensitive |
| Biocatalysts (Enzymes) | Lipases, Oxidoreductases | High selectivity, mild conditions, biodegradable | Limited substrate scope, potential for denaturation |
Chemoenzymatic Approaches to Enantioselective Synthesis of 2-(1,3-Dioxan-2-yl)acetic Acid
Achieving high enantioselectivity is a primary challenge in the synthesis of chiral molecules like this compound, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, offers a powerful solution. mdpi.com
This approach leverages enzymes to perform key stereoselective transformations within a synthetic route. For the synthesis of chiral 1,3-dioxane structures, a key strategy involves the enantioselective synthesis of chiral 1,3-diols, which are precursors to the dioxane ring. nih.govnih.gov One-pot chemoenzymatic systems have been developed that combine a metal-catalyzed enantioselective aldol (B89426) reaction to form a chiral aldol product, followed by an enzymatic reduction using an oxidoreductase to yield the chiral 1,3-diol. nih.gov By selecting the appropriate chiral catalyst and enzyme, all four possible stereoisomers of the 1,3-diol can be produced. nih.gov
The application of this strategy to synthesize this compound would involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a chiral precursor. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor, or an oxidoreductase could be employed for the asymmetric reduction of a ketone. The integration of such biocatalytic steps can significantly improve the efficiency and sustainability of the synthesis, avoiding the need for chiral auxiliaries or complex purification methods. mdpi.comdtu.dk
Table 2: Potential Chemoenzymatic Steps for Enantioselective Synthesis
| Synthetic Step | Chemical Catalyst/Reagent | Biocatalyst (Enzyme) | Outcome |
|---|---|---|---|
| Asymmetric Aldol Reaction | Chiral Zn²⁺ complex | Oxidoreductase | Formation of a specific chiral 1,3-diol precursor nih.gov |
| Kinetic Resolution of Ester | Racemic ester intermediate | Lipase | Separation of enantiomers, yielding an enantiomerically enriched acid |
| Asymmetric Reduction | Prochiral ketone intermediate | Ketoreductase (KRED) | Enantioselective formation of a chiral alcohol precursor |
| Dynamic Kinetic Resolution | Racemic alcohol/aldehyde | Dehydrogenase + Chemical reductant | Conversion of >50% of starting material to a single enantiomer mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling rapid and accurate prediction of reaction outcomes, optimization of reaction conditions, and design of novel synthetic pathways. researchgate.netrjptonline.org For a target molecule like this compound, these computational tools can significantly accelerate the development of efficient and robust synthetic routes.
ML models can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions (forward-reaction prediction). nih.gov This is valuable for validating proposed synthetic steps and identifying potential side products. nih.gov Conversely, retrosynthesis prediction tools can suggest multiple synthetic pathways to a target molecule, breaking it down into simpler, commercially available starting materials. researchgate.net This allows chemists to explore a wider range of synthetic possibilities than might be conceived manually.
Furthermore, AI algorithms can predict optimal reaction conditions, such as temperature, solvent, catalyst, and reaction time, to maximize product yield and minimize impurities. beilstein-journals.org This data-driven approach reduces the need for extensive trial-and-error experimentation. rjptonline.org As these technologies mature, their integration with automated robotic platforms could lead to "self-driving" laboratories, where AI designs an experiment, a robot performs it, and the results are used to refine the next iteration, dramatically speeding up the discovery and optimization of syntheses for compounds like this compound. beilstein-journals.orgeurekalert.org
Table 3: Applications of AI/ML in the Synthesis Workflow
| Application | AI/ML Tool | Function |
|---|---|---|
| Route Design | Retrosynthesis Algorithms | Suggests multiple synthetic pathways from target to starting materials. researchgate.net |
| Reaction Validation | Forward-Reaction Prediction Models | Predicts the major product(s) and potential byproducts of a proposed reaction. nih.gov |
| Condition Optimization | Yield Prediction Models | Recommends optimal reaction conditions (catalyst, solvent, temp.) to maximize yield. rjptonline.orgbeilstein-journals.org |
| Data Analysis | Data Mining Algorithms | Identifies patterns and relationships in large experimental datasets to guide future experiments. |
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., photochemistry, electrochemistry)
Moving beyond traditional thermal conditions, the use of non-conventional energy sources like light (photochemistry) and electricity (electrochemistry) can unlock novel reactivity patterns and provide more sustainable synthetic routes. These methods often allow reactions to proceed at ambient temperature and pressure, reducing energy consumption and enabling unique chemical transformations that are inaccessible through thermal pathways.
For 1,3-dioxane derivatives, photochemistry offers intriguing possibilities. For example, a photochemical synthesis of enol ethers and furan-3(2H)-ones from 1,3-dicarbonyl compounds has been developed where 1,4-dioxane (B91453) plays a key role in promoting O-alkylation. rsc.org This suggests that the dioxane ring itself can influence photochemical reactivity. Another study reports the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters using a photo-aerobic selenium-π-acid multicatalysis system, which uses visible light and air as a green oxidant. nih.gov
Exploring the photochemical or electrochemical behavior of this compound could lead to new C-H functionalization reactions, decarboxylative couplings, or ring-opening transformations. For example, photoredox catalysis could be employed to generate radical intermediates from the carboxylic acid moiety, which could then participate in novel bond-forming reactions. Similarly, electrochemistry could provide a reagent-free method for oxidation or reduction, offering a greener alternative to conventional chemical reagents. Investigating these non-conventional conditions is a key frontier for discovering new synthetic methodologies and expanding the chemical space accessible from 1,3-dioxane building blocks.
Table 4: Comparison of Conventional and Non-Conventional Reaction Conditions
| Parameter | Conventional (Thermal) Conditions | Non-Conventional (Photochemical/Electrochemical) Conditions |
|---|---|---|
| Energy Source | Heat (e.g., oil bath, heating mantle) | Light (e.g., LEDs, lamps) or Electricity (Potentiostat) |
| Temperature | Often elevated | Typically ambient temperature |
| Reaction Pathways | Accesses ground-state transition states | Accesses electronically excited states or radical ions, enabling unique transformations |
| Reagents | Often requires stoichiometric oxidants/reductants | Can utilize light or electricity as a "reagent," reducing waste |
| Selectivity | Controlled by steric and electronic factors in the ground state | Can be controlled by substrate's photophysical properties or redox potential |
| Sustainability | Can be energy-intensive | Often more energy-efficient and aligns with green chemistry principles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1,3-Dioxan-2-yl)acetic acid, and what key reaction parameters influence yield and purity?
- The synthesis often involves multi-step reactions, such as the oxidation of alcohol intermediates using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine oxide) in the presence of NaBr and sodium bicarbonate. For example, cooling the reaction mixture to 0–5 °C during oxidation steps minimizes side reactions and improves yield . Purification via solvent evaporation and recrystallization is critical for achieving high purity (>95%). Key parameters include temperature control, catalyst selection, and stoichiometric ratios of reagents .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are typically employed?
- Single-crystal X-ray diffraction is used to resolve the compound’s crystal structure. Software like SHELXL (for refinement) and SHELXS (for structure solution) are standard tools. These programs enable precise determination of bond lengths, angles, and stereochemistry, even for complex heterocyclic systems. For instance, SHELXL’s robustness in handling high-resolution data ensures accurate refinement of hydrogen bonding networks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. Proper disposal of waste and adherence to regulatory guidelines (e.g., EC No. 1907/2006) are mandatory. Storage conditions (e.g., -20°C for stability) must align with compound-specific requirements .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during the synthesis of this compound derivatives?
- By-products often arise from incomplete oxidation or side reactions. Optimizing catalyst loading (e.g., TEMPO at 0.1 mmol per 4 mmol substrate) and reaction time (e.g., 24-hour stirring at 50°C) improves selectivity. For example, using NaBr as a co-catalyst enhances the oxidation efficiency of TEMPO, reducing unwanted intermediates . Chromatographic purification (e.g., silica gel column) further isolates the target compound .
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
- Discrepancies in NMR or IR data can arise from solvent effects or conformational flexibility. Combining density functional theory (DFT) calculations with experimental techniques like 2D NMR (e.g., COSY, HSQC) validates structural assignments. For instance, DFT-predicted chemical shifts should align with experimental data within ±3 ppm; deviations may indicate overlooked solvent interactions .
Q. What advanced chromatographic techniques are recommended for purifying this compound, and how do solvent systems influence separation efficiency?
- Reverse-phase HPLC with a C18 column and acetic acid/acetonitrile mobile phases achieves high-resolution separation. The solvent polarity index (e.g., acetic acid’s polarity of 6.2) affects retention times and band resolution. For example, a 70:30 acetic acid/acetone system separates closely related derivatives with Rf values between 0.22–0.70, as demonstrated in paper chromatography studies .
Q. How does the choice of crystallization solvent impact the polymorphic forms of this compound?
- Solvents like acetone or THF favor specific hydrogen-bonding networks during crystallization. For example, acetone promotes a monoclinic crystal system (space group ) with distinct intermolecular interactions, while THF may yield a triclinic form. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to characterize polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
